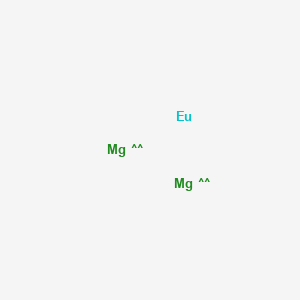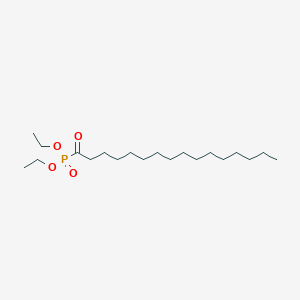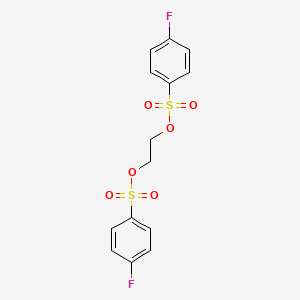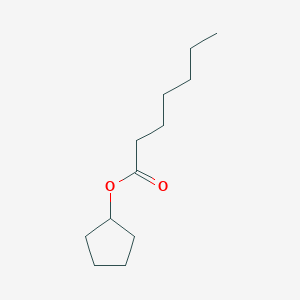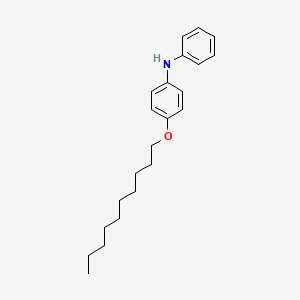![molecular formula C21H24N2O B14730203 N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine CAS No. 5467-90-3](/img/structure/B14730203.png)
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring, a phenyl group, and an ethoxyethanamine moiety. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-chloroquinoline with phenylmagnesium bromide to form 2-phenylquinoline. This intermediate is then reacted with ethylene oxide in the presence of a base to yield 2-(2-hydroxyethoxy)-1-phenylquinoline. Finally, the hydroxyl group is converted to an amine via reaction with dimethylamine under reductive amination conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated quinoline derivatives.
科学的研究の応用
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Doxylamine Succinate: Shares a similar structure but with a pyridine ring instead of quinoline.
Carbinoxamine: Another related compound with antihistamine properties.
Diphenhydramine: A well-known antihistamine with a similar ethoxyethanamine moiety.
Uniqueness
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine is unique due to its quinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
5467-90-3 |
|---|---|
分子式 |
C21H24N2O |
分子量 |
320.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-(1-phenyl-1-quinolin-2-ylethoxy)ethanamine |
InChI |
InChI=1S/C21H24N2O/c1-21(24-16-15-23(2)3,18-10-5-4-6-11-18)20-14-13-17-9-7-8-12-19(17)22-20/h4-14H,15-16H2,1-3H3 |
InChIキー |
YDJVFOAHQRFWRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3C=C2)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


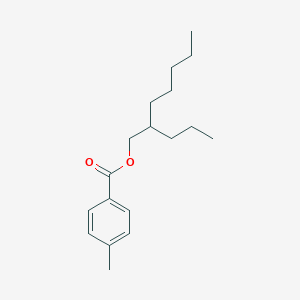
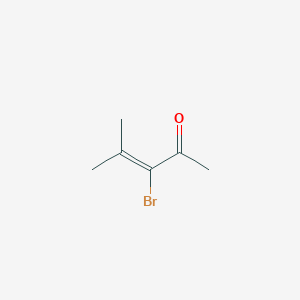
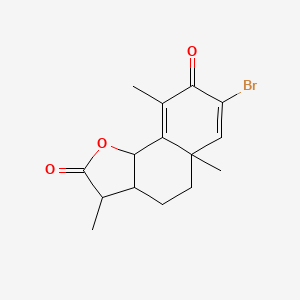
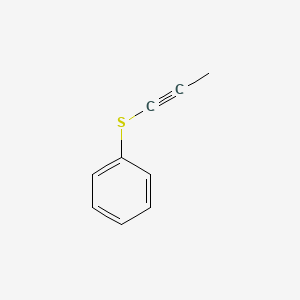
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
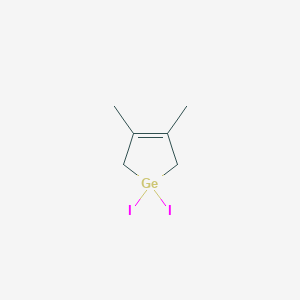

![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
